2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
The compound “2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide” is a complex organic molecule that contains a cyclohexyl group, a pyrrolidinyl group, and a pyridinyl group linked by amide bonds. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Synthesis and Corrosion Inhibition
One of the notable applications of similar compounds to 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which have been explored for their corrosion prevention efficiencies. These compounds were synthesized via amidation reactions and tested with steel coupons in acidic and oil medium environments, showing promising inhibition efficiencies (Yıldırım & Çetin, 2008).
Heterocyclic Compound Synthesis
Another application is in the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclisation of N-(2-alken-1-yl)amides, highlighting a method for generating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).
Insecticidal and Antimicrobial Activities
Compounds structurally related to this compound have been utilized as precursors for the synthesis of various heterocycles with potential insecticidal and antimicrobial activities. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were assessed against the cotton leafworm, showing significant insecticidal effects (Fadda et al., 2017).
Similarly, heterocyclic compounds incorporating the antipyrine moiety, synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrated promising antimicrobial properties, suggesting the potential for developing new therapeutic agents (Bondock et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and pyrrolidines, have been reported to interact with various biological targets .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, suggesting that this compound might also interact with multiple pathways .
Pharmacokinetics
The presence of functional groups such as the amide and pyridine might influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the structure, it can be inferred that the compound might exert its effects by modulating the activity of its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-cyclohexyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-14-6-2-1-3-7-14)19-15-9-11-20(13-15)16-8-4-5-10-18-16/h4-5,8,10,14-15H,1-3,6-7,9,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSTOYMVFDKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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